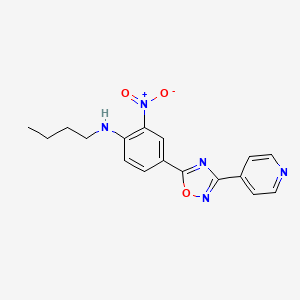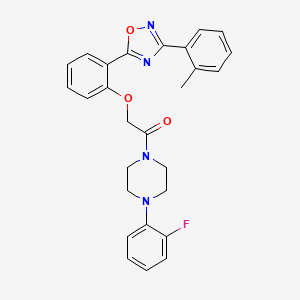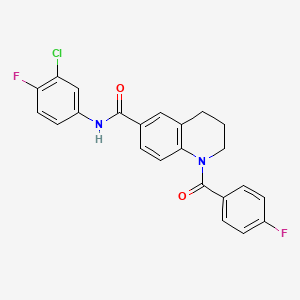
N-(2-ethoxyphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as EF1, is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. It has been studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
作用机制
The mechanism of action of N-(2-ethoxyphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood. It has been suggested that N-(2-ethoxyphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide exerts its pharmacological effects by interacting with specific targets in cells. N-(2-ethoxyphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the activity of several enzymes, including tyrosine kinase and dipeptidyl peptidase-4 (DPP-4). It has also been shown to modulate the expression of genes involved in glucose metabolism and inflammation.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2-ethoxyphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to regulate glucose metabolism by increasing insulin sensitivity and reducing blood glucose levels. It has been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(2-ethoxyphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its potential applications in the field of medicinal chemistry, and its pharmacological properties have been well characterized. However, there are also limitations associated with the use of N-(2-ethoxyphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays. Further studies are needed to determine the optimal concentration and conditions for the use of N-(2-ethoxyphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments.
未来方向
There are several future directions for the study of N-(2-ethoxyphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One potential application is in the development of anticancer drugs. N-(2-ethoxyphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to exhibit potent anticancer activity, and further studies are needed to determine its efficacy and safety in animal models. Another potential application is in the treatment of diabetes. N-(2-ethoxyphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to regulate glucose metabolism, and further studies are needed to determine its potential as a therapeutic agent for the treatment of diabetes. Additionally, further studies are needed to determine the mechanism of action of N-(2-ethoxyphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and to identify its specific targets in cells.
合成方法
The synthesis of N-(2-ethoxyphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves a multistep process that includes the condensation of 2-ethoxyaniline with 4-fluorobenzoyl chloride, followed by the cyclization of the resulting intermediate with ethyl acetoacetate. The final product is obtained by the reaction of the cyclized compound with 2,4-dinitrophenylhydrazine and subsequent reduction with sodium borohydride. The purity of the synthesized compound is confirmed by analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
N-(2-ethoxyphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antidiabetic, and anti-inflammatory activities. N-(2-ethoxyphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has the potential to be used as a therapeutic agent for the treatment of diabetes by regulating glucose metabolism. N-(2-ethoxyphenyl)-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF2N2O2/c24-19-13-18(8-9-20(19)26)27-22(29)16-5-10-21-15(12-16)2-1-11-28(21)23(30)14-3-6-17(25)7-4-14/h3-10,12-13H,1-2,11H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJOBKGSJVHKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl)N(C1)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7685899.png)
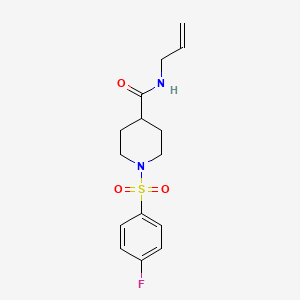

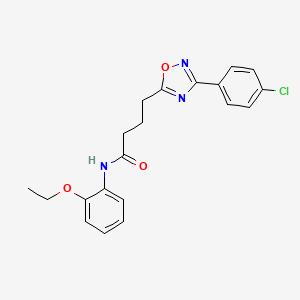
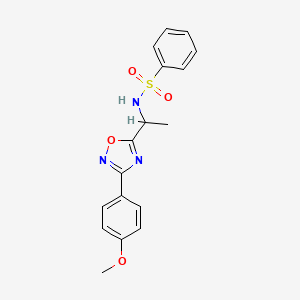
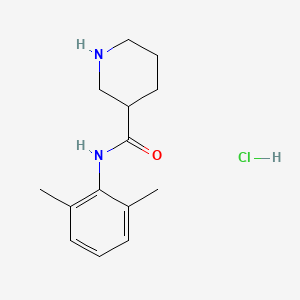
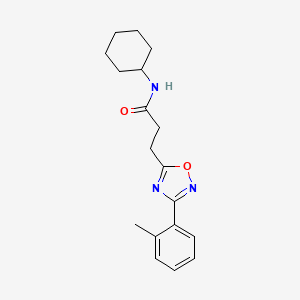
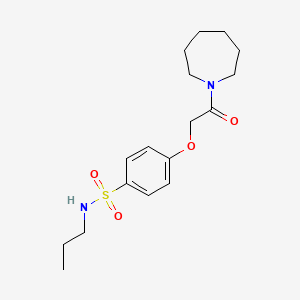
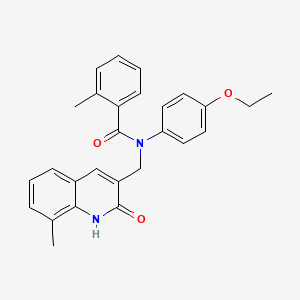

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7685967.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7685971.png)
